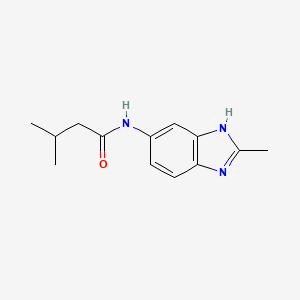![molecular formula C18H18ClN3O3 B10988478 N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10988478.png)
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating heterocyclic molecule with a complex structure. Let’s break it down:
Name: N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Structure: It consists of three key components
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reaction (MCR):
Cyclization: Typically performed under reflux in a solvent like DMF or DMSO.
Substitution Reactions: Employ Lewis acids or bases to facilitate substitution at specific positions.
- While no specific industrial method exists, scaled-up synthesis would follow similar principles.
Chemical Reactions Analysis
Oxidation: The phenyl ring can undergo oxidation (e.g., using KMnO₄) to form a carboxylic acid.
Reduction: Reduction of the carboxamide group (e.g., with LiAlH₄) yields the corresponding amine.
Substitution: The chloro group can be replaced by nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
Target: Likely interacts with cellular proteins or enzymes.
Pathways: Investigate its effects on cell signaling, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-9(2)13-8-12(16-10(3)22-25-18(16)21-13)17(23)20-14-7-11(19)5-6-15(14)24-4/h5-9H,1-4H3,(H,20,23) |
InChI Key |
PYAMLTFUHXVMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B10988396.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10988400.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone](/img/structure/B10988402.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10988406.png)

![(4-Chlorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10988412.png)
![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10988419.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10988424.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10988431.png)
![2-{[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B10988439.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B10988444.png)
![1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B10988450.png)
![3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B10988451.png)
